molecular formula C16H20ClN3OS B2461638 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897479-59-3

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2461638
CAS No.: 897479-59-3
M. Wt: 337.87
InChI Key: DXENDHFLEDNQHC-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic small molecule featuring a benzothiazole core linked to a pentanone chain via a piperazine ring. This specific structure places it within a class of compounds recognized for their significant research potential in medicinal chemistry and oncology. Compounds based on the benzothiazole-piperazine molecular scaffold have demonstrated considerable research value in early-stage drug discovery. Structural analogs, particularly those with a 4-chloro-benzothiazole moiety, have been investigated for their ability to interact with key biological targets . Researchers are exploring this chemical class for its potential in developing novel therapeutic agents. The mechanism of action for related compounds suggests potential for enzyme inhibition. For instance, certain thiouracil amides incorporating piperazine elements have shown efficacy as PARP-1 (Poly (ADP-ribose) polymerase) inhibitors, which is a validated target in cancer therapy, by impairing DNA repair mechanisms in cancer cells and leading to apoptosis . Furthermore, the benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles. The presence of the chloro-substituent on the benzothiazole ring can influence the compound's electronic properties and binding affinity, making it a versatile intermediate for further structural diversification. This compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-2-3-7-14(21)19-8-10-20(11-9-19)16-18-15-12(17)5-4-6-13(15)22-16/h4-6H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXENDHFLEDNQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Piperazine Coupling: The chlorinated benzothiazole is reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.

    Pentylation: The final step involves the alkylation of the piperazine derivative with a pentanone chain using a suitable alkylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Molecular docking studies have been used to elucidate the binding interactions and predict the potential targets of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound’s closest analogs differ in substituents on the benzothiazole ring, the piperazine linker, or the ketone chain. Below is a comparative analysis with key examples:

Table 1: Structural and Physicochemical Properties
Compound Name Benzothiazole Substituent Piperazine Linkage Ketone Chain Molecular Weight Key Features
Target Compound 4-Chloro Direct linkage to pentan-1-one Pentan-1-one 349.88 (calc.) Chloro group enhances lipophilicity and electron-withdrawing effects .
BF37669 (1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one) 4-Methoxy, 7-methyl Same as target Pentan-1-one 347.475 Methoxy and methyl groups increase electron-donating capacity, reducing metabolic stability compared to chloro .
G856-8982 (1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one) 6-Methoxy Ethane-1-one with phenyl substituent Phenylethanone 381.46 (calc.) Aromatic phenyl group may enhance π-π stacking interactions but reduce solubility .
MK30 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one) None (replaced with trifluoromethylphenyl) Same as target Pentan-1-one 340.34 (calc.) Trifluoromethyl group offers strong electron-withdrawing effects and higher metabolic resistance .

Pharmacological and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the target compound likely improves binding to receptors requiring electron-deficient aromatic systems, whereas methoxy/methyl groups in BF37669 may favor interactions with electron-rich pockets .
  • In contrast, G856-8982’s rigid phenylethanone chain may restrict conformational adaptability .
  • Arylpiperazine Variations : MK30 replaces benzothiazole with a trifluoromethylphenyl group, enhancing hydrophobicity and altering selectivity toward serotonin receptors (e.g., 5-HT₁A) compared to benzothiazole-based analogs .

Metabolic and Stability Considerations

  • The chloro group in the target compound may slow oxidative metabolism compared to methoxy-substituted analogs like BF37669, which are prone to demethylation .
  • Trifluoromethyl groups in MK30 confer resistance to enzymatic degradation, making it more suitable for prolonged action .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to BF37669, involving condensation of 4-chloro-1,3-benzothiazole-2-carboxylic acid derivatives with piperazine and subsequent ketone chain incorporation .
  • Crystallographic Data : Related benzothiazole-piperazine derivatives (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one) exhibit planar aromatic systems, which may influence packing efficiency and solubility .

Biological Activity

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral properties. This article reviews the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound's structure features a benzothiazole ring fused with a piperazine moiety and a pentanone functional group. The presence of chlorine at the 4-position of the benzothiazole ring enhances its reactivity and biological activity.

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H18ClN3OS
Molecular Weight 319.84 g/mol
CAS Number 897479-81-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been suggested that the compound may inhibit specific enzymes associated with cancer cell proliferation, leading to apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Gurdal et al. (2019) evaluated a series of benzothiazole derivatives incorporating piperazine moieties for their cytotoxicity against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The derivatives demonstrated promising GI50 values, indicating effective antiproliferative activity.
  • Sreenivasa et al. (2009) reported that compounds with similar structural motifs showed IC50 values ranging from 0.24 to 0.92 µM against several cancer cell lines, including those derived from breast and lung cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activities. The compound exhibits effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Research Findings

A study conducted by Maharan et al. (2007) demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive and Gram-negative bacteria.

Antiviral Activity

Emerging research suggests that this compound may also have antiviral properties. Preliminary investigations indicate that it can inhibit viral replication in vitro by interfering with viral entry or assembly processes.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEffectivenessReference
Anticancer Significant cytotoxicityGurdal et al. (2019)
Antimicrobial Broad-spectrum activityMaharan et al. (2007)
Antiviral Inhibition of replicationPreliminary studies

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